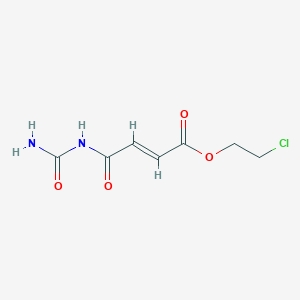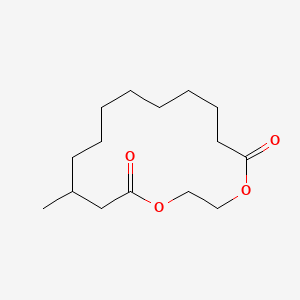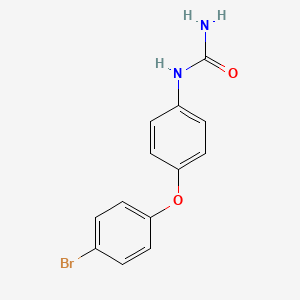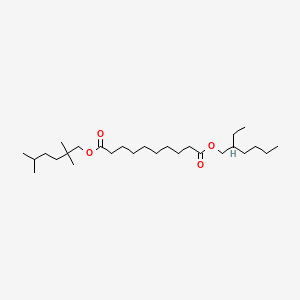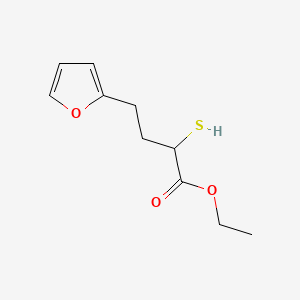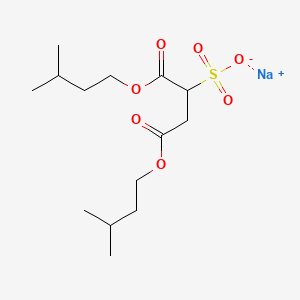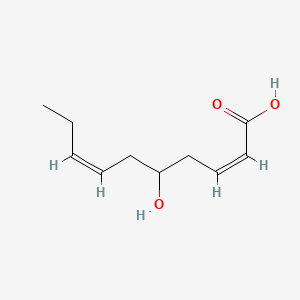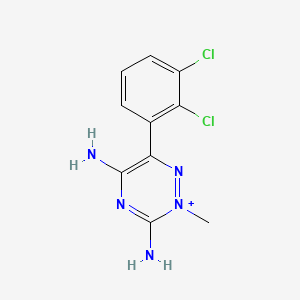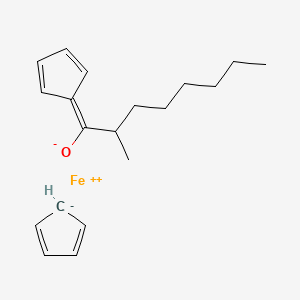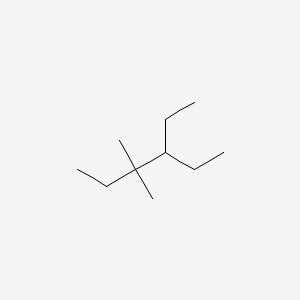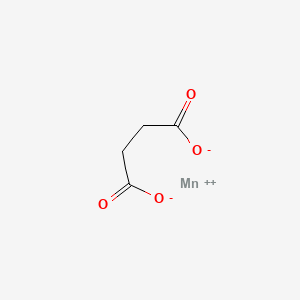
Manganese succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, also known as succinic acid, is a dicarboxylic acid with the chemical formula C4H6O4. It is a colorless crystalline solid with a sour taste and is soluble in water. Manganese is a chemical element with the symbol Mn and atomic number 25. When combined, butanedioic acid and manganese form a compound that has various applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
Oxidation of Butane: This involves the oxidation of n-butane or maleic anhydride with oxygen or air. Catalysts such as vanadium pentoxide or cobalt-manganese oxides are used.
Industrial Production Methods
Catalytic Hydrogenation: Before the development of fermentation processes, butanedioic acid was manufactured by the catalytic hydrogenation of maleic anhydride, a fossil-based chemical.
Fermentation-Based Production: This method uses renewable feedstocks and microbial strains to produce butanedioic acid.
化学反应分析
Types of Reactions
Oxidation: Butanedioic acid can undergo oxidation reactions to form various oxidation products.
Esterification: It reacts with alcohols to form esters.
Dehydration: It can undergo dehydration reactions to form cyclic anhydrides, such as succinic anhydride.
Condensation: It can participate in condensation reactions with compounds containing amino groups to form amides and peptides.
Common Reagents and Conditions
Oxidation: Catalysts like vanadium pentoxide or cobalt-manganese oxides are used.
Esterification: Alcohols like methanol, ethanol, and 2-propanol are used along with acid catalysts.
Dehydration: Heat and dehydrating agents are used to form anhydrides.
Major Products
Oxidation: Various oxidation products depending on the conditions.
Esterification: Esters such as dimethyl succinate, diethyl succinate, and diisopropyl succinate.
Dehydration: Succinic anhydride.
科学研究应用
Chemistry
Building Block: Butanedioic acid is used as a building block for the synthesis of high-value derivatives like 1,4-butanediol, tetrahydrofuran, and polybutylene succinate.
Biology
Metabolic Pathways: It is an intermediate in several metabolic pathways in living organisms.
Medicine
Pharmaceuticals: It is used as an intermediate in the production of various pharmaceutical compounds.
Industry
Biodegradable Plastics: It is used in the production of biodegradable plastics.
Food Additives: It is used as a food additive and acidity regulator.
作用机制
Butanedioic acid is an essential component of the Krebs or citric acid cycle. It serves as an electron donor in the production of fumaric acid and FADH2. It has also been shown to stimulate neural system recovery and bolster the immune system . The molecular targets include succinate-semialdehyde dehydrogenase and succinate receptor 1 .
相似化合物的比较
Similar Compounds
Maleic Acid: An isomer of butanedioic acid with similar chemical properties.
Fumaric Acid: Another isomer of butanedioic acid, differing in the arrangement of the carboxyl groups.
Adipic Acid: A dicarboxylic acid with a longer carbon chain.
Uniqueness
Butanedioic acid is unique due to its role in metabolic pathways and its versatility in forming various derivatives used in multiple industries .
属性
CAS 编号 |
637-82-1 |
|---|---|
分子式 |
C4H4MnO4 |
分子量 |
171.01 g/mol |
IUPAC 名称 |
butanedioate;manganese(2+) |
InChI |
InChI=1S/C4H6O4.Mn/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI 键 |
DVLNSVDZZINLGN-UHFFFAOYSA-L |
规范 SMILES |
C(CC(=O)[O-])C(=O)[O-].[Mn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
